![molecular formula C26H25N5O4 B2841687 ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886896-29-3](/img/no-structure.png)
ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Again, without specific information, it’s hard to provide a detailed molecular structure analysis. The compound likely has a complex 3D structure due to the presence of the purine ring and multiple attached groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the ethyl acetate group could potentially undergo hydrolysis, and the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Ionic Liquid Catalysis
Ionic liquids, such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), have been utilized as mild and effective catalysts for the synthesis of trisubstituted imidazoles under ultrasonic irradiation. This method presents advantages like avoiding harmful catalysts and high yields at room temperature, which could be relevant for the synthesis or modification of complex molecules like the one (Hongjun Zang et al., 2010).
Structural Analysis
Research on the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular conformations that could be instrumental in understanding the behavior of complex organic molecules. Structural analyses can guide the development of new drugs or materials by elucidating the relationship between structure and function (Zhengyi Li et al., 2015).
Ligand Activity at Receptors
Studies on ligands for human adenosine receptors, such as 2-phenylimidazo[2,1-i]purin-5-ones, have explored structure-activity relationships, revealing how modifications at specific positions affect affinity and selectivity. This type of research is crucial for the development of therapeutic agents targeting specific receptors (V. Ozola et al., 2003).
Synthesis and Biological Activity
The synthesis and evaluation of novel compounds for antimicrobial activities, as seen in studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlight the potential of complex organic molecules in contributing to the development of new antimicrobial agents. Such research demonstrates the importance of chemical synthesis in the discovery of biologically active compounds (Pratibha Sharma et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the addition of the ethyl 2-bromoacetate to the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system to form the final product.", "Starting Materials": [ "2-amino-3,5-dimethylbenzoic acid", "phenylglyoxal", "methyl isobutyrylacetate", "ethyl 2-bromoacetate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system", "a. Dissolve 2-amino-3,5-dimethylbenzoic acid (1.0 g, 6.2 mmol) and phenylglyoxal (1.5 g, 9.3 mmol) in methyl isobutyrylacetate (10 mL) and add triethylamine (1.5 mL, 10.6 mmol).", "b. Heat the reaction mixture at 120°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain the pure product as a yellow solid (0.8 g, 50%).", "Step 2: Addition of ethyl 2-bromoacetate to the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system", "a. Dissolve the 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one (0.5 g, 1.2 mmol) in dry ethanol (10 mL).", "b. Add ethyl 2-bromoacetate (0.3 g, 1.5 mmol) and triethylamine (0.3 mL, 2.1 mmol) to the reaction mixture.", "c. Heat the reaction mixture at reflux for 24 hours under nitrogen atmosphere.", "d. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "e. Extract the product with ethyl acetate (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain the pure product as a white solid (0.3 g, 40%)." ] } | |
CAS-Nummer |
886896-29-3 |
Molekularformel |
C26H25N5O4 |
Molekulargewicht |
471.517 |
IUPAC-Name |
ethyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-16(2)11-17(3)13-19/h6-14H,5,15H2,1-4H3 |
InChI-Schlüssel |
SREKQRBXXMKAAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



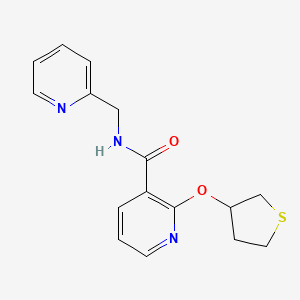
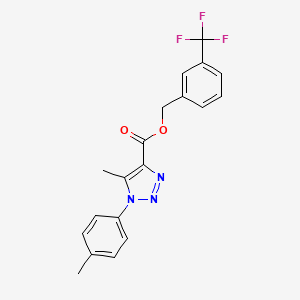
![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)

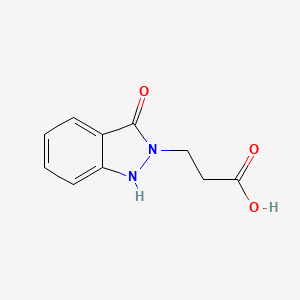

![1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2841615.png)

![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)
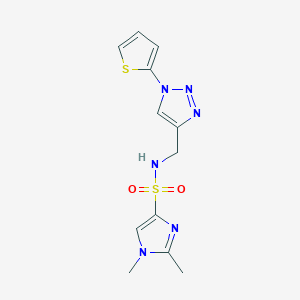
![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)
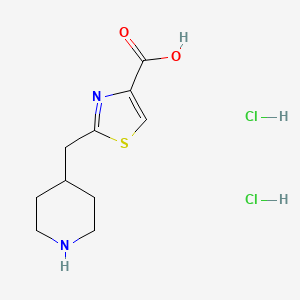
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)